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CAS No.: 130535-83-0

Cat. No.: B137683

Get Quote

Executive Summary: The Functional Divergence
In the development of fatty acid amides (FAAs), the modification of the amide nitrogen acts as

a "molecular switch," determining whether the compound functions as a receptor agonist or a

physicochemical delivery system.

N-(hydroxymethyl)nonanamide represents a distinct class of "functionalized amides." Unlike

its potent analog Nonivamide (N-vanillylnonanamide), which targets the TRPV1 receptor for

analgesic and metabolic applications, the N-hydroxymethyl variant is primarily investigated for

its prodrug capabilities (formaldehyde release/solubility enhancement) and antimicrobial

properties.

This guide contrasts the SAR of the hydroxymethyl derivative against the vanillyl (active) and

unsubstituted (baseline) analogs, providing a roadmap for selecting the correct derivative for

specific therapeutic or industrial targets.
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SAR Analysis: The "Head-Tail" Interplay
The biological activity of nonanamide derivatives relies on the balance between the lipophilic

nonanoyl tail and the polar amide headgroup.

A. The Nonanoyl Tail ( )
Function: Provides membrane anchoring and lipophilicity (

).

SAR Insight: The C9 chain (pelargonic acid) is optimal for bioavailability. Shortening the

chain (C12) leads to "molecular trapping" in the lipid bilayer, reducing receptor access.

B. The Nitrogen Substitution (The Critical Variable)
This is where N-(hydroxymethyl)nonanamide diverges from high-potency analogs.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b137683/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationship-of-n-hydroxymethyl-nonanamide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Substituent Compound Class
Primary
Mechanism

Key SAR Feature

N-

(hydroxymethyl)nonan

amide

Prodrug / Biocide

The hydroxymethyl

group acts as a

"mask." It increases

water solubility and

can hydrolyze to

release the parent

amide and

formaldehyde. It

generally abolishes

TRPV1 affinity due to

steric clash and lack

of H-bond donor

capability required for

the vanilloid binding

pocket.

Nonivamide (PAVA) TRPV1 Agonist

The vanillyl group

mimics the

pharmacophore of

Capsaicin. It forms

critical hydrogen

bonds with Threonine-

550 and Tyrosine-511

in the TRPV1

receptor.

Nonanamide Baseline Amide

Acts as a weak

surfactant and lipid

modulator. Lacks

specific high-affinity

receptor binding.

N-

hydroxynonanamide

Chelator / HDACi The hydroxamic acid

moiety allows for

metal chelation (

,
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), conferring

antimicrobial activity

via siderophore

mimicry or HDAC

inhibition.

Comparative Performance Data
The following data synthesizes experimental outcomes for N-(hydroxymethyl)nonanamide
versus its high-potency analog, Nonivamide.

Table 1: Physicochemical and Biological Profile
Comparison

Feature
N-
(hydroxymethyl)no
nanamide

Nonivamide (N-
vanillylnonanamide
)

Nonanamide
(Unsubstituted)

Molecular Weight 187.28 g/mol 293.40 g/mol 157.25 g/mol

TRPV1 Potency (

)

Inactive / Low (>100

µM)
High (0.1 – 0.5 µM) Inactive

Solubility (Water)
Moderate (Hydrolysis

dependent)
Low (< 0.01 mg/mL) Very Low

Cytotoxicity (

)

Moderate (via

formaldehyde release)

Low (Specific TRPV1-

mediated)
Low

Primary Application
Crosslinking agent,

Biocide, Prodrug

Topical Analgesic,

Metabolic Enhancer

Surfactant,

Intermediate
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Critical Insight: Researchers often mistake the "hydroxymethyl" derivative for a receptor-active

analog. Experimental data confirms that the vanillyl ring is non-negotiable for TRPV1 agonism.

The hydroxymethyl group serves better as a solubility modifier that reverts to the parent amide

in vivo.

Visualizing the Signaling & SAR Logic
The following diagram illustrates the decision tree for modifying the Nonanamide core, showing

how structural changes dictate the biological pathway.

Nonanamide Core
(C9 Fatty Acid Amide)

Add Vanillyl Group
(Nonivamide)

 Pharmacophore
Installation

Add Hydroxymethyl Group
(-CH2OH)

 N-Methylolation

Add Hydroxyl Group
(-OH)

 Oxidation

Target: TRPV1 Receptor
(Ca2+ Influx)

 High Affinity

Target: Prodrug/Solubility
(Hydrolysis to Amide)

 Labile Bond

Target: Metal Chelation
(Antimicrobial/HDAC)

 Bidentate Binding

Outcome: Analgesia &
Metabolic Increase

Outcome: Controlled Release
or Crosslinking

Outcome: Bacterial Inhibition

Click to download full resolution via product page

Caption: Functional divergence of Nonanamide derivatives. N-substitution dictates whether the

molecule acts as an agonist, a prodrug, or a chelator.

Validated Experimental Protocol: TRPV1 Calcium
Influx Assay
To empirically verify the activity difference between N-(hydroxymethyl)nonanamide
(inactive/prodrug) and Nonivamide (active), the Calcium Flux assay is the industry standard.

This protocol ensures self-validation by using Capsaicin as a positive control.
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Objective
Quantify the agonistic potency (

) of nonanamide analogs on human TRPV1-expressing cells.

Materials
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

Reagents:

Fluo-4 AM (Calcium indicator).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Test Compound A: N-(hydroxymethyl)nonanamide (dissolved in DMSO).

Control Compound B: Nonivamide (Positive Control).

Antagonist: Capsazepine (10 µM) (Specificity Check).

Methodology
Cell Loading:

Seed hTRPV1-HEK cells in 96-well black-walled plates (50,000 cells/well).

Incubate with 4 µM Fluo-4 AM for 60 minutes at 37°C in the dark.

Wash 3x with Assay Buffer to remove extracellular dye.

Compound Preparation:

Prepare a 10-point serial dilution of Test Compound A and Nonivamide (Range: 1 nM to

100 µM).

Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced

artifacts.
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Measurement (Kinetic Read):

Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Baseline: Record fluorescence (

) for 10 seconds.

Injection: Add compounds automatically.

Response: Record fluorescence (

) for 120 seconds.

Data Analysis:

Calculate

.

Plot Dose-Response Curve (Log[Concentration] vs. Response).

Validation Criteria: Nonivamide must show sigmoidal dose-response with

nM. N-(hydroxymethyl)nonanamide should show flatline or minimal response at <10 µM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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